molecular formula C4H8Br2 B089751 1,3-Dibromobutane CAS No. 107-80-2

1,3-Dibromobutane

Cat. No. B089751
CAS RN: 107-80-2
M. Wt: 215.91 g/mol
InChI Key: XZNGUVQDFJHPLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dibromobutane typically involves the halogenation of butane, where bromine atoms are introduced at the 1 and 3 positions of the butane molecule. This process can be achieved through direct bromination under specific conditions that favor the addition of bromine atoms to the desired positions on the butane backbone.

Molecular Structure Analysis

Vibrational analysis of 1,3-dibromobutane has revealed its existence in multiple conformers, indicative of its flexible molecular structure. Infrared and Raman spectroscopy studies have identified distinct C-Br stretch bands, reflecting the compound's conformational diversity. This flexibility in structure plays a critical role in its reactivity and applications in organic synthesis (Crowder & Smith, 1979).

Chemical Reactions and Properties

1,3-Dibromobutane is involved in various chemical reactions, including dehydrobromination to yield corresponding 1,3-butadienes. This reaction pathway is significant for synthesizing butadiene derivatives, highlighting the compound's utility in producing industrially and pharmaceutically relevant molecules. The reaction mechanism often involves an anti elimination-type mechanism, demonstrating the compound's chemical versatility (Rabinovich & Shakked, 1978).

Physical Properties Analysis

1,3-Dibromobutane's physical properties, such as melting and boiling points, density, and solubility, are determined by its molecular structure. The presence of bromine atoms significantly influences its physical characteristics, making it denser and more polar than its non-halogenated counterparts. These properties affect its behavior in chemical reactions and its application in synthesis.

Chemical Properties Analysis

The chemical properties of 1,3-Dibromobutane, including its reactivity towards nucleophiles, are central to its use in organic synthesis. Its ability to participate in substitution reactions makes it a valuable reagent for introducing alkyl chains with functional groups in strategic positions. Furthermore, its involvement in the formation of spiro compounds and its reactivity under various conditions underscore its importance in synthetic organic chemistry (Galvez, Angers, & Canonne, 1994).

Scientific Research Applications

  • Catalytic Reduction Applications : 1,3-Dibromobutane can be catalytically reduced to form various hydrocarbons like cyclopropane, propylene, and butene. This process involves electrogenerated solution-phase nickel(I) salen and requires the presence of an acid, such as acetic acid, to achieve high yields of certain products (Dahm & Peters, 1996).

  • NMR Spectroscopy and Rotational Isomerism : 1H and 13C NMR spectroscopy has been used to study 1,3-Dibromobutane, helping in the understanding of its conformational and stereospecific substituent effects. This research is crucial in determining the molecular structure and behavior of the compound (Aksnes, 1989).

  • Reduction on Different Cathodes : The reduction of 1,3-Dibromobutane on mercury and aluminium cathodes has been studied, revealing that the reduction process differs significantly depending on the cathode material. This research is significant for understanding the electrochemical behavior of 1,3-Dibromobutane (Brown & Gonzalez, 1973).

  • Vibrational Analysis : Infrared and Raman spectroscopic analysis of 1,3-Dibromobutane provides insights into its molecular vibrations and structural conformations. Such studies are essential for a deeper understanding of the physical and chemical properties of the compound (Crowder & Smith, 1979).

  • DNA Cross-Linking Studies : Research on the bis-electrophile diepoxybutane, related to 1,3-Dibromobutane, indicates its ability to cross-link DNA to human histones. Such studies are important for understanding the biological interactions and potential mutagenic properties of these compounds (Loecken et al., 2009).

  • Chemical Synthesis Applications : 1,3-Dibromobutane has been used in the mild one-step synthesis of dibromo compounds from cyclic ethers. This novel method demonstrates the chemical versatility and utility of 1,3-Dibromobutane in organic synthesis (Billing & Brinker, 2012).

  • Polymerization Applications : The compound has been used in C(sp3)–C(sp3) coupling polymerization for the preparation of polymers with precisely located phenyl pendants, showcasing its use in advanced polymer chemistry (Zou et al., 2015).

  • Enzymatic Dehalogenation Study : The hydrolytic dehalogenation of rac-1,3-Dibromobutane by haloalkane dehalogenase LinB has been studied, revealing insights into the enzymatic processes involving this compound (Gross et al., 2016).

Safety And Hazards

1,3-Dibromobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,3-dibromobutane
Source PubChem
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InChI

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGUVQDFJHPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870455
Record name Butane, 1,3-dibromo-
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Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromobutane
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Product Name

1,3-Dibromobutane

CAS RN

107-80-2
Record name 1,3-Dibromobutane
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Record name Butane, 1,3-dibromo-
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Record name Butane, 1,3-dibromo-
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Record name Butane, 1,3-dibromo-
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Record name 1,3-dibromobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
K Aarset, K Hagen, R Stolevik - The Journal of Physical Chemistry, 1995 - ACS Publications
We have earlier studied the structures and conformational compositions of several halogen-substituted butanes by gasphase electron diffraction and ab initio molecular orbital …
Number of citations: 7 pubs.acs.org
GA Crowder, C Smith - Journal of Molecular Structure, 1979 - Elsevier
Infrared and Raman spectra were obtained for 1,3-dichlorobutane and 1,3-dibromobutane. Five CBr stretch bands were observed for dibromobutane, but only three CCl stretch …
Number of citations: 10 www.sciencedirect.com
K Ody, A Nechvatal, JM Tedder - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The liquid-phase bromination of 1-bromo- and 1-chloro-butane has been studied using t-butyl hypobromite and bromine oxide as brominating agents. These reagents give a mixture of …
Number of citations: 7 pubs.rsc.org
AT Blomquist, J WOLINSKY - Journal of Organic Chemistry, 1956 - ACS Publications
By using a large excess of malonic ester (200%) in the condensation of 1, 3-dibromobutane with sodio malonic ester a fair yield (ca. 35%) of tetraethyl 2-methyl-l, 1, 5, 5-…
Number of citations: 8 pubs.acs.org
DD Tanner, Y Kosugi, R Arhart, N Wada… - Journal of the …, 1976 - ACS Publications
The vapor-phase photobromination of 1-bromobutane with molecular bromine (5: 1) yields 11 products resulting from direct substitution or the eliminationof a bromine atom from the 1-(…
Number of citations: 14 pubs.acs.org
J Gross, Z Prokop, D Janssen, K Faber… - ChemBioChem, 2016 - Wiley Online Library
The hydrolytic dehalogenation of rac‐1,3‐dibromobutane catalyzed by the haloalkane dehalogenase LinB from Sphingobium japonicum UT26 proceeds in a sequential fashion: initial …
DW Aksnes - Magnetic resonance in chemistry, 1989 - Wiley Online Library
The 1 H and 13 C NMR spectra of 1,3‐dibromobutane were assigned using selective proton decoupling 1D and selective proton‐flip 2D experiments. The chemical shifts and spin‐spin …
KJ Shea, DC Lewis, PS Skell - Journal of the American Chemical …, 1973 - ACS Publications
Anchimeric assistance approaching 103 in magnitude is observedin photobromination of alkyl bromides. This is attributed to bromine assistance in the transition state with the …
Number of citations: 32 pubs.acs.org
M Hudlický, I Lejhancova - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
THOCeMHKap6a30110B L-KCHJIO-reKcYJI030110BOH H D-apa6Hllo-reKcYJI030110BOH KHCJIOTbI IlPIffiO. D; RT K cooTBeTcTBYlOillHM 5-(TeTpaoKcH6YTHJI)-2-THOKco-6-…
Number of citations: 9 cccc.uochb.cas.cz
DD Tanner, D Darwish, MW Mosher… - Journal of the American …, 1969 - ACS Publications
The photoinitiated bromination of 1-bromobutane with molecular bromine has been reinvestigated. The productdistribution obtained at the completion of the reaction was found to be the …
Number of citations: 43 pubs.acs.org

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